O-(1-Chloroethyl) S-Phenyl Thiocarbonate

Catalog No.
S8932642
CAS No.
M.F
C9H9ClO2S
M. Wt
216.68 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(1-Chloroethyl) S-Phenyl Thiocarbonate

Product Name

O-(1-Chloroethyl) S-Phenyl Thiocarbonate

IUPAC Name

1-chloroethyl phenylsulfanylformate

Molecular Formula

C9H9ClO2S

Molecular Weight

216.68 g/mol

InChI

InChI=1S/C9H9ClO2S/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

MSKUAMMKERLBDC-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)SC1=CC=CC=C1)Cl

O-(1-Chloroethyl) S-Phenyl Thiocarbonate (CAS 196804-44-1) is a highly specialized, stable building block primarily utilized in the synthesis of 1-(acyloxy)-alkyl carbamate prodrugs. As a thiocarbonate derivative, it serves as a critical intermediate for masking primary and secondary amine-containing drugs—such as gabapentin, pregabalin, and baclofen—to improve their oral bioavailability and pharmacokinetic profiles [1]. Unlike highly reactive and moisture-sensitive traditional chloroformates, this compound is a distillable, stable liquid that acts as a robust thermodynamic sink during early synthetic steps. Its procurement is driven by its ability to facilitate high-yield acyloxyalkylation and subsequent N-hydroxysuccinimide (NHS) activation without the need for toxic heavy metal salts or unstable intermediates [2].

Research Fit

1
Align grade and purity with your assay or synthesis method requirements.
2
Confirm the product form (salt, hydrate, or free base) matches your experimental design.
3
Review lot-specific analytical data for consistency with critical quality attributes.

Attempting to substitute O-(1-Chloroethyl) S-Phenyl Thiocarbonate with its direct generic precursor, 1-chloroethyl chloroformate, routinely fails in large-scale procurement and manufacturing due to severe stability and reactivity issues [1]. 1-Chloroethyl chloroformate is highly moisture-sensitive, prone to rapid hydrolysis, and frequently leads to unpredictable yields and complex side-reaction profiles when reacted directly with carboxylic acids or amine APIs. Traditional multi-step routes relying on these chloroformates often require the addition of toxic reagents (such as mercury or silver salts) to force the acyloxyalkylation step, making them environmentally and financially unviable for industrial scale-up [2]. By contrast, the S-phenyl thiocarbonate derivative provides a controlled, stable pathway that eliminates the need for hazardous promoters and prevents downstream degradation.

Substitution Risk

Grade Different purity grades (e.g., analytical vs. technical) may alter assay background or reaction selectivity.
Form Alternative salt forms or hydrates can shift solubility, bioavailability, or formulation performance.
Source Supplier-specific synthetic routes may introduce varying impurity profiles; verify equivalence before switching.

Near-Quantitative Precursor Synthesis and Isolability

The conversion of unstable chloroformates into O-(1-Chloroethyl) S-Phenyl Thiocarbonate provides a critical stabilization step for industrial manufacturing. When 1-chloroethyl chloroformate is reacted with benzenethiol in dichloromethane at 0-4 °C, it yields O-(1-chloroethyl) S-phenyl thiocarbonate at a 98.5% yield [1]. This forms a stable, pale yellow liquid that can be easily isolated and stored, whereas the baseline 1-chloroethyl chloroformate degrades rapidly upon exposure to ambient moisture.

Evidence DimensionSynthesis yield and intermediate stability
Target Compound Data98.5% yield of stable, isolable O-(1-chloroethyl) S-phenyl thiocarbonate
Comparator Or Baseline1-Chloroethyl chloroformate (moisture-sensitive, degrades rapidly)
Quantified DifferenceNear-quantitative conversion (98.5%) to a storable intermediate
ConditionsReaction with benzenethiol and triethylamine in CH2Cl2 at 0-4 °C

Procuring this stabilized thiocarbonate intermediate eliminates the handling losses and strict anhydrous storage requirements associated with raw chloroformate precursors.

Superior Material Efficiency in Acyloxyalkylation

A major bottleneck in prodrug synthesis is the acyloxyalkylation step. Using O-(1-Chloroethyl) S-Phenyl Thiocarbonate as the substrate for reaction with isobutyric acid (in the presence of triethylamine and sodium iodide at 50 °C for 3 days) produces the corresponding acyloxyalkyl thiocarbonate in a 97% yield [1]. In contrast, direct acyloxyalkylation of 1-chloroalkyl chloroformates typically suffers from poor conversions and requires toxic heavy metal promoters to achieve viable yields.

Evidence DimensionYield of acyloxyalkyl intermediate
Target Compound Data97% yield using O-(1-chloroethyl) S-phenyl thiocarbonate
Comparator Or BaselineDirect chloroformate routes (historically low yields, requiring toxic salts)
Quantified DifferenceAchieves 97% conversion without heavy metal promoters
ConditionsReaction with isobutyric acid, triethylamine, and NaI at 50 °C for 3 days

High-yield acyloxyalkylation directly translates to lower cost-of-goods and eliminates the regulatory and disposal burdens of heavy metal catalysts.

Compatibility with High-Yield N-Hydroxysuccinimide Activation

The thiocarbonate pathway uniquely enables downstream N-hydroxysuccinimide (NHS) activation. The acyloxyalkyl thiocarbonate derived from O-(1-Chloroethyl) S-Phenyl Thiocarbonate can be oxidized and reacted with NHS to form highly stable, crystalline 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates in yields exceeding 80% [1]. These NHS-carbonates react cleanly with complex amine APIs, whereas direct chloroformate-amine coupling often results in significant API degradation and difficult-to-remove impurities.

Evidence DimensionFormation of stable activated coupling agent
Target Compound DataGenerates crystalline NHS-carbonates (>80% yield) for clean API coupling
Comparator Or BaselineDirect chloroformate-amine coupling (high impurity profile)
Quantified DifferenceEnables isolation of a >80% yield stable crystalline intermediate prior to API coupling
ConditionsOxidation followed by NHS coupling in the presence of base

For buyers working with expensive amine APIs, utilizing this thiocarbonate-to-NHS pathway prevents API waste and simplifies final product purification.

Industrial Synthesis of Gabapentin Enacarbil and GABA Analog Prodrugs

Because of its high-yield acyloxyalkylation and compatibility with NHS activation, this compound is a highly effective starting point for synthesizing gabapentin enacarbil and other acyloxyalkyl carbamate prodrugs of GABA analogs. It ensures high material efficiency and avoids the degradation of the expensive gabapentin API during the final coupling step [1].

Development of Novel Amine-Targeted Prodrugs

For R&D teams designing prodrugs to improve the oral bioavailability or reduce the gastric irritation of primary and secondary amine drugs (e.g., pregabalin, baclofen, or tranexamic acid), this thiocarbonate provides a stable, reliable route to generate the necessary 1-(acyloxy)-alkyl promoieties without the handling challenges of 1-chloroalkyl chloroformates [2].

Large-Scale Manufacturing Requiring Heavy-Metal-Free Routes

In procurement scenarios where environmental regulations or GMP requirements prohibit the use of toxic heavy metal promoters (such as mercury or silver salts typically used in older chloroformate routes), this compound allows for clean, promoter-free acyloxyalkylation using standard reagents like sodium iodide and triethylamine [2].

Application Fit

Application
Selection Property
Validation Focus
In vitro biochemical assays
Consistent purity and solubility profile
Lot-to-lot reproducibility and vehicle compatibility
Cell-based pathway studies
Verified biological activity in relevant models
Pathway selectivity and off-target screening data
Analytical method development
Certified reference standard or characterized impurity
Identity confirmation and chromatographic purity
Formulation or material science
Relevant physical-chemical properties (e.g., particle size, HLB)
Performance consistency under processing conditions

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Exact Mass

216.0011784 g/mol

Monoisotopic Mass

216.0011784 g/mol

Heavy Atom Count

13

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